Ursolic acid (Malol)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursolic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Chemical synthesis of ursolic acid involves multiple steps, including cyclization and oxidation reactions, to construct the pentacyclic triterpenoid structure .
Industrial Production Methods: Industrial production of ursolic acid often relies on large-scale extraction from plant sources. The process involves harvesting plant materials, followed by solvent extraction and purification using techniques such as chromatography . Advances in biotechnology have also explored the use of microbial fermentation to produce ursolic acid, offering a sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: Ursolic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Ursolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its role in modulating cellular processes such as apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, cardiovascular diseases, and obesity
Industry: Incorporated into cosmetic formulations for its antioxidant and anti-aging properties.
Mechanism of Action
Ursolic acid exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Inhibits the STAT3 activation pathway, leading to reduced proliferation and increased apoptosis of cancer cells.
Anti-inflammatory Effects: Modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Metabolic Effects: Enhances muscle growth, reduces white fat accumulation, and improves metabolic health by influencing various metabolic pathways.
Comparison with Similar Compounds
Ursolic acid is structurally similar to other pentacyclic triterpenoids, such as:
Oleanolic Acid: Another triterpenoid with similar biological activities but differing in specific functional groups.
Asiatic Acid: Known for its wound-healing properties and anti-inflammatory effects.
Uniqueness of Ursolic Acid: Ursolic acid stands out due to its broad spectrum of biological activities and its presence in commonly consumed fruits and herbs. Its potential therapeutic applications in various diseases, coupled with its natural occurrence, make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(1S,2R,4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-hexadecahydropicene-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-17-16-20(26(32)33)19-10-14-29(6)21(25(19)18(17)2)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,17-20,22-25,31H,9-16H2,1-7H3,(H,32,33)/t17-,18+,19?,20-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIRHAXJWMMFP-UTQWFWGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.